![molecular formula C23H21ClN4O3S B242032 5-(6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-6-hydroxy-1-(4-methoxyphenyl)-2-methylsulfanylpyrimidin-4-one](/img/structure/B242032.png)
5-(6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-6-hydroxy-1-(4-methoxyphenyl)-2-methylsulfanylpyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-6-hydroxy-1-(4-methoxyphenyl)-2-methylsulfanylpyrimidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a kinase inhibitor that has been found to have promising effects in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 5-(6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-6-hydroxy-1-(4-methoxyphenyl)-2-methylsulfanylpyrimidin-4-one involves the inhibition of kinase enzymes. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is associated with various diseases. By inhibiting kinase enzymes, this compound can disrupt the signaling pathways that contribute to disease development.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-6-hydroxy-1-(4-methoxyphenyl)-2-methylsulfanylpyrimidin-4-one are complex and can vary depending on the specific disease being targeted. However, studies have shown that this compound can induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis in cancer cells. Additionally, this compound has been found to have anti-inflammatory effects and can suppress the immune response in autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-6-hydroxy-1-(4-methoxyphenyl)-2-methylsulfanylpyrimidin-4-one in lab experiments include its high potency, selectivity, and specificity for kinase enzymes. However, the limitations of using this compound in lab experiments include its complex synthesis process and the potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the use of 5-(6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-6-hydroxy-1-(4-methoxyphenyl)-2-methylsulfanylpyrimidin-4-one in scientific research. One potential direction is the development of more potent and selective kinase inhibitors based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of this compound in various diseases. Finally, the use of this compound in combination with other therapies may also be explored to enhance its efficacy and reduce potential side effects.
Synthesemethoden
The synthesis of 5-(6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-6-hydroxy-1-(4-methoxyphenyl)-2-methylsulfanylpyrimidin-4-one is a complex process that involves multiple steps. The synthesis process begins with the reaction of 6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole with 4-methoxybenzaldehyde to form an intermediate product. This intermediate product is then reacted with 2-methylsulfanyl-5-nitropyrimidine to produce the final product.
Wissenschaftliche Forschungsanwendungen
5-(6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-6-hydroxy-1-(4-methoxyphenyl)-2-methylsulfanylpyrimidin-4-one has been extensively studied for its potential therapeutic applications. This compound has been found to have promising effects in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Eigenschaften
Produktname |
5-(6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-6-hydroxy-1-(4-methoxyphenyl)-2-methylsulfanylpyrimidin-4-one |
---|---|
Molekularformel |
C23H21ClN4O3S |
Molekulargewicht |
469 g/mol |
IUPAC-Name |
5-(6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-6-hydroxy-1-(4-methoxyphenyl)-2-methylsulfanylpyrimidin-4-one |
InChI |
InChI=1S/C23H21ClN4O3S/c1-31-14-6-4-13(5-7-14)28-22(30)18(21(29)27-23(28)32-2)20-19-15(9-10-25-20)16-11-12(24)3-8-17(16)26-19/h3-8,11,20,25-26,30H,9-10H2,1-2H3 |
InChI-Schlüssel |
PEKUDQUCOMEWPP-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)N2C(=C(C(=O)N=C2SC)C3C4=C(CCN3)C5=C(N4)C=CC(=C5)Cl)O |
SMILES |
COC1=CC=C(C=C1)N2C(=C(C(=O)N=C2SC)C3C4=C(CCN3)C5=C(N4)C=CC(=C5)Cl)O |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C(=C(C(=O)N=C2SC)C3C4=C(CCN3)C5=C(N4)C=CC(=C5)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.